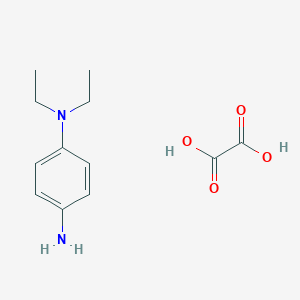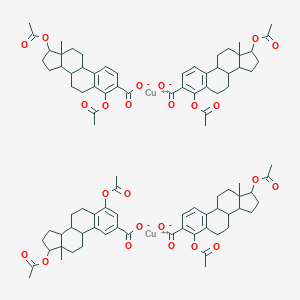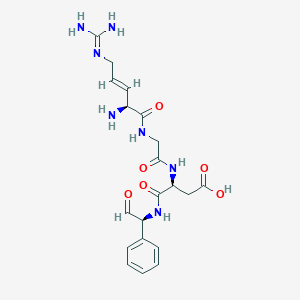
6-(2,2-Dimethyl-5-sulfamoyl-1-pentyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,2-Dimethyl-5-sulfamoyl-1-pentyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazolopyridazine family and has been synthesized through a complex process that involves several steps. In
Mecanismo De Acción
The mechanism of action of 6-(2,2-Dimethyl-5-sulfamoyl-1-pentyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine is not fully understood. However, it is believed that this compound inhibits the activity of certain enzymes that are essential for the survival and growth of cancer cells, malaria parasites, and bacteria.
Biochemical and Physiological Effects
6-(2,2-Dimethyl-5-sulfamoyl-1-pentyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis or programmed cell death, which leads to the death of cancer cells. In malaria parasites, this compound inhibits the growth and replication of the parasite, leading to its death. In bacteria, this compound inhibits the activity of certain enzymes that are essential for bacterial survival, leading to the death of the bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-(2,2-Dimethyl-5-sulfamoyl-1-pentyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine in lab experiments is its potent activity against cancer cells, malaria parasites, and bacteria. This compound has been shown to be effective at low concentrations, making it a promising lead compound for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which makes it difficult and expensive to produce in large quantities.
Direcciones Futuras
There are several future directions for the research and development of 6-(2,2-Dimethyl-5-sulfamoyl-1-pentyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine. One direction is to explore the potential of this compound in the treatment of other diseases, such as viral infections and neurological disorders. Another direction is to optimize the synthesis method of this compound to make it more cost-effective and scalable. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Aplicaciones Científicas De Investigación
6-(2,2-Dimethyl-5-sulfamoyl-1-pentyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. This compound has shown promising results in the treatment of cancer, malaria, and bacterial infections.
Propiedades
Número CAS |
152537-61-6 |
|---|---|
Nombre del producto |
6-(2,2-Dimethyl-5-sulfamoyl-1-pentyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine |
Fórmula molecular |
C13H21N5O3S |
Peso molecular |
327.41 g/mol |
Nombre IUPAC |
4,4-dimethyl-5-[(7-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxy]pentane-1-sulfonamide |
InChI |
InChI=1S/C13H21N5O3S/c1-10-7-11-15-9-16-18(11)17-12(10)21-8-13(2,3)5-4-6-22(14,19)20/h7,9H,4-6,8H2,1-3H3,(H2,14,19,20) |
Clave InChI |
QNVUIUSVAKHBGU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=NN2N=C1OCC(C)(C)CCCS(=O)(=O)N |
SMILES canónico |
CC1=CC2=NC=NN2N=C1OCC(C)(C)CCCS(=O)(=O)N |
Otros números CAS |
152537-61-6 |
Sinónimos |
1-Pentanesulfonamide, 4,4-dimethyl-5-((7-methyl(1,2,4)triazolo(1,5-b)p yridazin-6-yl)oxy)- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


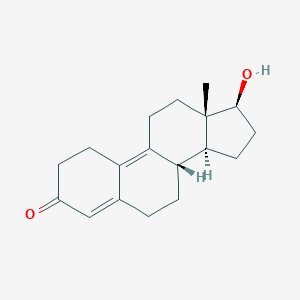


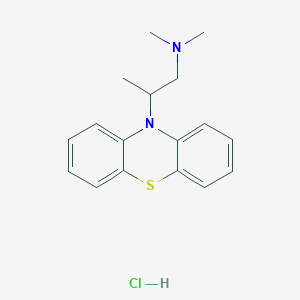


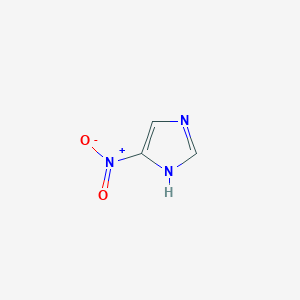
![5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid](/img/structure/B141267.png)

